
Pidotimod Impurity Eeter
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pidotimod Impurity Eeter typically involves the reaction of L-thioproline ethyl ester hydrochloride with L-pyroglutamic acid. The process begins with the addition of L-thioproline ethyl ester hydrochloride and dichloromethane into a reaction vessel, followed by the addition of sodium hydroxide solution to maintain a specific pH. The mixture is then subjected to phase separation and washing steps. The organic phase is dried, and L-pyroglutamic acid is added. The reaction proceeds with the addition of a mixed solution of DCC (dicyclohexylcarbodiimide) and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. High-pressure liquid chromatography is often used to analyze and control the quality of the produced impurity .
Chemical Reactions Analysis
Hydrolysis Reactions
Primary Reaction Pathway
The methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, yielding Pidotimod .
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Alkaline Hydrolysis : Base-mediated deprotonation generates a tetrahedral intermediate, leading to saponification .
Kinetic Data (Hypothetical)
Condition | Rate Constant (k) | Half-life (t₁/₂) |
---|---|---|
0.1 M HCl, 25°C | 1.2 × 10⁻⁴ s⁻¹ | 96 min |
0.1 M NaOH, 25°C | 3.8 × 10⁻⁴ s⁻¹ | 30 min |
Transesterification
PME participates in alcohol-exchange reactions with higher alcohols (e.g., ethanol):
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Equilibrium favors ethyl ester formation due to ethanol’s higher nucleophilicity.
Reactivity of the Thiazolidine Ring
The sulfur-containing thiazolidine moiety exhibits unique reactivity:
Oxidation
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Peracid-Mediated Oxidation : Forms sulfoxide or sulfone derivatives depending on reaction conditions .
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Electrophilic Attack : Reacts with halogens (e.g., Cl₂) to form sulfonium intermediates.
Ring-Opening Reactions
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Acid-Catalyzed Hydrolysis : Cleavage of the thiazolidine ring generates mercapto and amine intermediates .
Pyrrolidone Ring Stability
The 5-membered lactam (pyrrolidone) ring resists hydrolysis under mild conditions but reacts under extremes:
Strong Acid/Base Conditions
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Ring-opening via nucleophilic attack at the carbonyl carbon, forming a linear dipeptide derivative .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) predicts decomposition above 200°C, involving:
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Ester group decarboxylation.
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Thiazolidine ring fragmentation.
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Pyrrolidone ring aromatization.
Comparative Reactivity Table
Functional Group | Reaction Type | Conditions | Product |
---|---|---|---|
Methyl Ester | Hydrolysis | H₂O/H⁺ or OH⁻ | Pidotimod |
Thiazolidine Ring | Oxidation | mCPBA, 0°C | Sulfoxide/Sulfone |
Pyrrolidone Ring | Ring-Opening | 6M HCl, reflux | Linear dipeptide derivative |
Amide Bond | Hydrolysis | 6M NaOH, 100°C | Free amino acids |
Analytical Characterization of Reaction Products
Key methods for monitoring PME reactions include:
Scientific Research Applications
Pidotimod Impurity Eeter has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Studied for its potential effects on cellular processes and immune response.
Medicine: Investigated for its role in modulating immune responses and its potential therapeutic applications.
Industry: Utilized in the pharmaceutical industry for the development and quality control of immunomodulatory drugs
Mechanism of Action
The mechanism of action of Pidotimod Impurity Eeter involves its interaction with various molecular targets and pathways. It is known to inhibit tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus. These modulatory effects on ERK and NFκB signaling are thought to enhance the immune response by increasing toll-like receptor expression and promoting the maturation of dendritic cells .
Comparison with Similar Compounds
Comparison with Similar Immunomodulatory Compounds
Pidotimod vs. Placebo
Multiple randomized controlled trials (RCTs) and meta-analyses highlight Pidotimod’s superiority over placebo:
Pidotimod also reduces school absenteeism (MD: -2.99 days; p < 0.00001) and hospitalization rates by 86% .
Pidotimod vs. Conventional Therapies
Compared to standard care (e.g., antibiotics alone), Pidotimod shows:
Pidotimod vs. Other Immunostimulants
- Imiquimod : Used topically for viral infections, imiquimod induces local inflammation, unlike Pidotimod’s systemic immune enhancement. Both have good safety profiles, but Pidotimod lacks imiquimod’s common adverse effects (e.g., erythema) .
- Bestatin and Tuftsin : In murine models, Pidotimod showed superior protection against bacterial infections compared to these peptides, with additive effects when combined with β-lactam antibiotics .
- Red Ginseng Acidic Polysaccharide (RGAP): Synergistic effects with Pidotimod enhance NK cell activity, IL-12, and interferon-γ levels in immunocompromised models .
Combination Therapies
- Probiotics : Pidotimod combined with bifidobacteria increased symptom-free days (65 vs. 44; p = 0.02) and reduced rhinitis symptoms (15% vs. 37%; p = 0.004) .
- Vaccines : Adjuvant use with UV-attenuated Toxoplasma gondii improved survival rates and reduced parasite burden in mice .
Mechanisms of Action
Pidotimod’s immunomodulatory effects include:
Biological Activity
Pidotimod is a synthetic dipeptide recognized for its immunomodulatory properties, primarily enhancing both innate and adaptive immune responses. The compound, developed in the 1980s, has been employed clinically since 1993 and is notable for its oral bioavailability and safety profile. Pidotimod Impurity Eeter, a byproduct of pidotimod synthesis, raises questions about its biological activity and potential effects on immune modulation.
- Molecular Formula : C9H12N2O4S
- Molecular Weight : 244.268 g/mol
- CAS Number : 131805-70-4
- Melting Point : 194-198ºC (dec.)
- Density : 1.5 ± 0.1 g/cm³
Pidotimod and its impurities, including Eeter, exert their effects primarily through the following mechanisms:
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Immune Cell Modulation :
- Enhances the activity of macrophages and neutrophils.
- Promotes phagocytosis and the production of pro-inflammatory cytokines.
- Increases natural killer (NK) cell activity.
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Dendritic Cell Activation :
- Induces maturation of dendritic cells.
- Upregulates co-stimulatory molecules (HLA-DR, CD83, CD86).
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T-cell Differentiation :
- Stimulates differentiation towards Th1 type cells.
- Enhances lymphocyte proliferation in response to mitogens.
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Salivary Immunoglobulin Production :
- Increases levels of salivary IgA, which plays a critical role in mucosal immunity.
Table 1: Comparison of Biological Activities
Activity Type | Pidotimod | This compound |
---|---|---|
Immune Cell Activation | Significant | Potentially Reduced |
Dendritic Cell Maturation | High | Unknown |
T-cell Differentiation | Promotes Th1 Response | Unknown |
Salivary IgA Production | Increases | Unknown |
Case Studies and Research Findings
Research indicates that pidotimod effectively reduces the incidence of recurrent respiratory infections (RRIs) in children by modulating immune responses. For example:
- A clinical trial demonstrated that pidotimod treatment led to a significant decrease in RRI episodes compared to placebo groups, highlighting its role in enhancing immune function in vulnerable populations such as children with asthma or chronic respiratory conditions .
- Another study explored the pharmacokinetics of pidotimod, revealing an oral bioavailability of approximately 43%-45%, with absorption significantly affected by food intake . This suggests that impurities like Eeter could further complicate absorption dynamics.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the identification and quantification of Pidotimod impurities (e.g., Impurity B) in pharmaceutical formulations?
- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental impurity profiling, as outlined in ICH Q3D guidelines . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for structural characterization, particularly for isomers and synthesis-related impurities (e.g., 5,11-bisthio derivatives). Validate methods per USP <233> to ensure sensitivity and specificity .
Q. How can researchers ensure that impurity profiles do not confound in vitro immunological assays for Pidotimod?
- Methodological Answer : Implement strict quality control protocols during synthesis, including batch-specific impurity profiling via HPLC-MS. In immunological studies (e.g., dendritic cell maturation assays), include a negative control group treated with purified impurities to isolate their effects from the parent compound. Cross-validate results using orthogonal methods like ELISA (for cytokines) and flow cytometry (for surface markers) .
Q. What frameworks are suitable for designing impurity-related studies in preclinical models?
- Methodological Answer : Apply the PICOT framework to structure research questions:
- Population : Preclinical model (e.g., C57BL/6 mice or piglets).
- Intervention : Pidotimod with defined impurity levels.
- Comparison : Purified Pidotimod or placebo.
- Outcome : Immune parameters (e.g., cytokine levels, mucosal barrier integrity).
- Time : Study duration (e.g., 5–21 days).
This ensures alignment between experimental design and regulatory requirements .
Advanced Research Questions
Q. What experimental approaches assess the impact of Pidotimod impurities on dendritic cell (DC) maturation and T-cell polarization?
- Methodological Answer : Culture immature DCs with Pidotimod (± impurities) and quantify co-stimulatory markers (CD83, CD86) via flow cytometry . Measure cytokine secretion (e.g., TNF-α, MCP-1) using ELISA . Co-culture DCs with CD4+ T cells to evaluate Th1 polarization via IFN-γ production and proliferation assays. Use dose-response studies to establish impurity thresholds affecting DC functionality .
Q. How do Pidotimod impurities influence intestinal epithelial barrier function in animal models?
- Methodological Answer : In piglet models, supplement diets with Pidotimod (± impurities) and analyze intestinal tight junction proteins (occludin, ZO-1) via Western blot . Assess microbiota α-diversity (Chao1, PD_whole_tree indices) using 16S rRNA sequencing. Correlate findings with serum cytokine levels (IL-6, TNF-α) to evaluate systemic immune modulation .
Q. What strategies mitigate the risk of impurities altering Pidotimod’s adjuvant properties in vaccine studies?
- Methodological Answer : Conduct comparative studies using Pidotimod batches with varying impurity levels. Measure vaccine-specific IgG1/IgG3 ratios (complement activation) and IFN-γ secretion (T-cell response) . Apply kinetic modeling to assess impurity-driven deviations in dose-response curves. Include stability studies to monitor impurity accumulation under storage conditions .
Q. Methodological Considerations
Properties
IUPAC Name |
ethyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMOYCRECBXXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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